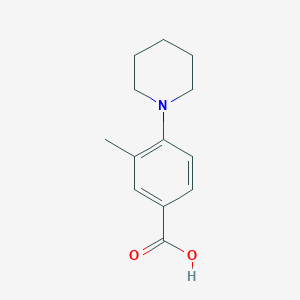

3-Methyl-4-piperidin-1-ylbenzoic acid

Description

Contextualization within Modern Medicinal Chemistry and Organic Synthesis

In the landscape of modern medicinal chemistry, the design and synthesis of small molecules with specific biological targets are of paramount importance. 3-Methyl-4-piperidin-1-ylbenzoic acid emerges as a significant scaffold due to the amalgamation of two key pharmacophores: benzoic acid and piperidine (B6355638). The strategic placement of a methyl group on the benzene (B151609) ring further allows for the fine-tuning of its steric and electronic properties, a common strategy in drug design to enhance target binding and pharmacokinetic profiles.

From an organic synthesis perspective, this compound serves as a versatile intermediate. The carboxylic acid group provides a reactive handle for various chemical transformations, such as amidation and esterification, enabling the construction of more complex molecular architectures. The tertiary amine within the piperidine ring also offers a site for potential chemical modification, further expanding its synthetic utility.

Significance of Benzoic Acid and Piperidine Scaffolds in Pharmaceutical Research

The benzoic acid scaffold is a fundamental building block in the synthesis of a wide array of biologically active molecules. biomedpharmajournal.orgresearchgate.net Its presence is noted in numerous natural products and synthetic compounds that exhibit a range of pharmacological activities, including anticancer and anti-inflammatory properties. biomedpharmajournal.orgresearchgate.net The carboxylic acid group is crucial for interacting with biological targets, often through hydrogen bonding or ionic interactions.

Similarly, the piperidine scaffold is a ubiquitous feature in many pharmaceuticals. smolecule.comlookchem.comnih.gov This six-membered nitrogen-containing heterocycle is a common core in a vast number of active pharmaceutical ingredients, spanning various drug classes such as anticancer agents, analgesics, and antipsychotics. lookchem.comnih.gov The incorporation of a piperidine ring can modulate a molecule's physicochemical properties, improve its pharmacokinetic profile, and enhance its biological activity and selectivity. smolecule.comresearchgate.net

The combination of these two scaffolds in this compound suggests a high potential for this molecule and its derivatives in the discovery of new therapeutic agents.

Historical and Current Research Trajectories for Structurally Related Chemical Entities

While direct research on this compound is not extensively documented in publicly available literature, the research trajectories of structurally similar compounds provide valuable insights into its potential applications and areas of investigation. For instance, compounds like 4-(1-Methylpiperidin-4-yl)benzoic acid have been explored for their potential pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory activities.

Research on various 4-(piperidin-1-yl)benzoic acid derivatives has been a fertile ground for drug discovery. These compounds are often investigated for their interactions with a range of biological targets. The synthesis of such derivatives is also a key area of research, with various methods being developed to create libraries of these compounds for biological screening. nih.gov

The general synthesis of N-aryl piperidines and their derivatives often involves the coupling of an aryl halide with piperidine or a piperidine derivative, catalyzed by a transition metal such as palladium. The synthesis of benzoic acid derivatives can be achieved through various methods, including the oxidation of a corresponding toluene (B28343) derivative or through carbonation of an organometallic species. The combination of these synthetic strategies would be applicable to the synthesis of this compound.

The table below summarizes some structurally related compounds and their primary areas of research, illustrating the potential avenues for the investigation of this compound.

| Compound Name | Area of Research |

| 4-(1-Methylpiperidin-4-yl)benzoic acid | Antipsychotic, Analgesic, Anti-inflammatory |

| 4-Piperidin-1-yl-benzoic acid | Intermediate in pharmaceutical synthesis |

| Imatinib | Anticancer (structurally more complex, but contains a related piperidine-benzoic acid motif) |

This table is generated based on available data for structurally related compounds and is intended to be illustrative of potential research areas for this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-9-11(13(15)16)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIBPSIFDLNTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283325 | |

| Record name | 3-Methyl-4-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944895-26-5 | |

| Record name | 3-Methyl-4-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944895-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 3 Methyl 4 Piperidin 1 Ylbenzoic Acid

Approaches to the Synthesis of the 3-Methyl-4-piperidin-1-ylbenzoic acid Core Structure

The synthesis of this compound can be strategically dissected into three key stages: the construction and appropriate functionalization of the benzoic acid backbone, the sourcing or synthesis of the piperidine (B6355638) ring, and the crucial step of forging the bond between these two cyclic systems.

Benzoic Acid Moiety Construction and Derivatization

The foundational step in the synthesis of the target molecule is the preparation of a suitably substituted benzoic acid derivative. A logical and well-documented precursor is 4-amino-3-methylbenzoic acid. The synthesis of this intermediate can be achieved through the reduction of 3-methyl-4-nitrobenzoic acid. This reduction is commonly carried out using catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.

The required 3-methyl-4-nitrobenzoic acid can be synthesized by the oxidation of 2,4-dimethylnitrobenzene. Various oxidizing agents can be employed for this transformation, including potassium permanganate, potassium dichromate, or nitric acid rsc.org. Another method involves the catalytic oxidation with cobalt acetate (B1210297) in the presence of an initiator masterorganicchemistry.com.

With 4-amino-3-methylbenzoic acid in hand, a critical derivatization step is the introduction of a halogen at the 4-position, which facilitates the subsequent coupling with piperidine. The Sandmeyer reaction is a classic and effective method for this transformation masterorganicchemistry.comwikipedia.orgbyjus.com. This reaction involves the conversion of the aromatic amino group into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid (HBr). The resulting diazonium salt is then treated with a copper(I) halide, for instance, copper(I) bromide (CuBr), to yield 4-bromo-3-methylbenzoic acid chemicalbook.comnih.gov. This bromo-derivative is a key intermediate for the subsequent N-arylation step guidechem.com.

Alternatively, 4-fluoro-3-methylbenzoic acid can serve as a substrate for the coupling reaction. The fluorine atom, being highly electronegative, can activate the aromatic ring for nucleophilic aromatic substitution ossila.cominnospk.comsigmaaldrich.com.

Piperidine Ring Synthesis and Functionalization Strategies

Piperidine is a fundamental saturated heterocycle and is a commercially available and widely used building block in organic synthesis. For the synthesis of this compound, unsubstituted piperidine is typically used as the starting material. Therefore, complex synthetic and functionalization strategies for the piperidine ring itself are generally not required for the preparation of this specific compound.

Formation of the Piperidine-Benzoic Acid Linkage

The crucial step in the synthesis of this compound is the formation of the C-N bond between the benzoic acid moiety and the piperidine ring. Two primary strategies are commonly employed for this transformation:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. In this context, 4-bromo-3-methylbenzoic acid (or its corresponding ester) can be coupled with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction is known for its high functional group tolerance and efficiency.

Nucleophilic Aromatic Substitution (SNAr): This method is particularly applicable when using a highly activated aryl halide, such as 4-fluoro-3-methylbenzoic acid. The electron-withdrawing carboxylic acid group and the activating fluorine atom facilitate the attack of the nucleophilic piperidine at the 4-position of the benzene (B151609) ring, leading to the displacement of the fluoride (B91410) ion and the formation of the desired C-N bond rsc.orgnih.govbeilstein-journals.org. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base.

A representative synthetic scheme is outlined below:

(Note: An image of the synthetic scheme would be placed here in a real-world application)

Stereoselective Synthesis and Chiral Resolution of Piperidine-containing Analogs

While this compound itself is an achiral molecule, the broader class of piperidine-containing compounds includes many chiral molecules with significant biological activity. Therefore, the development of stereoselective synthetic methods for piperidine analogs is an active area of research.

Enantioselective Approaches in Piperidine Scaffold Construction

The synthesis of enantiomerically enriched piperidine derivatives often relies on asymmetric catalysis or the use of chiral starting materials. While not directly applicable to the synthesis of the unsubstituted piperidine ring in the target compound, these methods are crucial for creating chiral analogs.

Diastereoselective Control in Related Chemical Transformations

For piperidine analogs with multiple stereocenters, controlling the diastereoselectivity of the synthetic route is paramount. This can be achieved through various strategies, including substrate-controlled reactions, reagent-controlled reactions, and the use of chiral auxiliaries.

Chemical Modifications and Analog Design around the this compound Scaffold

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs. These modifications can be broadly categorized into derivatization at the carboxyl group and substitutions on the piperidine and benzene rings.

Derivatization at the Benzoic Acid Carboxyl Group

The carboxylic acid functional group of this compound is a prime target for derivatization to produce esters and amides. These reactions are fundamental in medicinal chemistry for altering a compound's pharmacokinetic and pharmacodynamic properties.

Standard esterification procedures can be employed to convert the carboxylic acid to its corresponding esters. This typically involves reaction with an alcohol in the presence of an acid catalyst or using a coupling agent.

Amide formation is another common derivatization strategy. The carboxylic acid can be activated, for instance, by conversion to an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. A well-established method for creating benzamides involves the use of thionyl chloride to form the acyl chloride, followed by treatment with an amine. nih.gov For example, the synthesis of methyl 4-(piperidine-1-carbonyl)benzoate has been achieved by reacting 4-(methoxycarbonyl)benzoic acid with thionyl chloride and then with piperidine. nih.gov This highlights a classical approach to amide bond formation that is applicable to the this compound scaffold.

Modern coupling reagents can also facilitate the direct formation of amides from the carboxylic acid and an amine, often under milder conditions.

Substituent Effects on the Piperidine Ring and Benzene Moiety

On the benzene ring, the existing methyl group at the 3-position and the piperidine ring at the 4-position dictate the electronic and steric environment. Further substitution can be explored to modulate these properties. The synthesis of various substituted benzoic acid derivatives has been widely reported. For instance, a patent discloses a range of related compounds, including 3-nitro-4-piperidin-1-ylbenzoic acid and 4-piperidin-1-yl-3-(trifluoromethyl)benzoic acid, indicating that modifications on the benzene ring are synthetically accessible. google.com

Substituents on the piperidine ring can also be introduced to alter the compound's conformational flexibility and lipophilicity. For example, the synthesis of analogs with substituted piperidine rings, such as 4-(2-methylpiperidin-1-yl)-3-nitrobenzoic acid and 4-(3,3-difluoropiperidin-1-yl)-3-nitrobenzoic acid, has been documented. google.com These modifications can have a profound impact on how the molecule interacts with biological targets.

Advanced Spectroscopic and Structural Elucidation of Synthesized Analogs

The structural confirmation of newly synthesized analogs of this compound relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. For analogs of this compound, these techniques provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a typical analog, one would expect to see signals corresponding to the protons on the benzene ring, the piperidine ring, and the methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The signals for the piperidinyl protons would typically appear as multiplets in the aliphatic region of the spectrum. The methyl group would likely present as a singlet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. For example, the spectrum of methyl 4-(piperidine-1-ylcarbonyl)benzoate shows characteristic peaks for the carbonyl carbon, the aromatic carbons, the ester methyl carbon, and the piperidine carbons. nih.gov Similar patterns would be expected for analogs of this compound, with the positions of the signals being influenced by the specific substituents present.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. This is a critical step in confirming the identity of a newly synthesized analog. For instance, in the characterization of derivatives of related compounds, liquid chromatography-mass spectrometry (LC/MS) is routinely used to confirm the mass of the synthesized products. google.com This technique provides a high degree of confidence in the assigned structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Advanced analytical techniques, particularly single-crystal X-ray crystallography, have been instrumental in elucidating the precise three-dimensional structure of molecules, offering unparalleled insights into their stereochemistry and conformational preferences. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a strong foundation for understanding its likely solid-state conformation.

For instance, the crystal structure of methyl 4-(piperidin-1-ylcarbonyl)benzoate, a structurally similar compound, has been determined, revealing key conformational features that are likely to be conserved. nih.govresearchgate.net In this related molecule, the piperidine ring adopts a stable chair conformation. This arrangement is the most energetically favorable for six-membered saturated rings, minimizing steric strain.

Furthermore, intramolecular interactions, such as C—H···O hydrogen bonds, can play a significant role in stabilizing the molecular conformation. In the crystal structure of methyl 4-(piperidin-1-ylcarbonyl)benzoate, an intramolecular hydrogen bond is observed between a hydrogen atom on the piperidine ring and the carbonyl oxygen, which helps to lock the conformation of the molecule. nih.govresearchgate.net It is highly probable that similar intramolecular forces would influence the conformation of this compound.

The determination of absolute stereochemistry is crucial for chiral molecules. While this compound itself is not chiral, derivatives or related compounds with stereocenters can be unambiguously assigned their absolute configuration using anomalous dispersion effects in X-ray diffraction. This is a standard and powerful application of the technique.

The detailed structural information obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provides a definitive picture of the molecule in the solid state. This data is invaluable for understanding structure-activity relationships, designing new derivatives with specific properties, and for computational modeling studies.

Crystallographic Data for a Related Compound: Methyl 4-(piperidin-1-ylcarbonyl)benzoate nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.879(5) |

| b (Å) | 9.693(5) |

| c (Å) | 12.190(5) |

| α (°) | 69.684(5) |

| β (°) | 82.535(5) |

| γ (°) | 77.502(5) |

| Volume (ų) | 634.9(7) |

| Z | 2 |

| Temperature (K) | 150 |

Pharmacological and Biological Investigations of 3 Methyl 4 Piperidin 1 Ylbenzoic Acid and Its Derivatives

In Vitro Assessment of Biological Activities

The in vitro evaluation of compounds derived from the 3-methyl-4-piperidin-1-ylbenzoic acid core has revealed a diverse range of biological actions. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these molecules for their respective biological targets.

Enzyme Inhibition Studies (e.g., Cholinesterase, VEGFR-2)

Derivatives of the piperidine-benzoic acid scaffold have been investigated for their ability to inhibit key enzymes such as cholinesterase and vascular endothelial growth factor receptor-2 (VEGFR-2).

Cholinesterase Inhibition: While direct studies on this compound are not prevalent, related piperidine (B6355638) derivatives have been explored as cholinesterase inhibitors. For instance, a novel series of piperidine propionamide (B166681) derivatives were designed as potent sigma-1 (σ1) receptor antagonists and mu (μ) opioid receptor agonists. Within this series, compound 44 , N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, demonstrated high affinity for both the σ1 receptor and the μ-opioid receptor. nih.gov

VEGFR-2 Inhibition: The inhibition of VEGFR-2, a key receptor in angiogenesis, is a critical target in cancer therapy. Research on heterocyclic compounds as VEGFR-2 inhibitors has highlighted the importance of the piperidine moiety. Structure-activity relationship studies have shown that the introduction of non-aromatic nitrogen heterocycles like piperidine can lead to significant VEGFR-2 inhibitory activity. nih.gov Specifically, for piperidin-1-yl compounds, the presence of a 2,5-dimethylphenyl ring was associated with the strongest activity. nih.gov In other studies, 3-substituted indolin-2-ones, which can be conceptually related through strategic molecular design, have been identified as potent inhibitors of VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range. lookchem.com These findings suggest that the this compound scaffold could be a promising starting point for designing novel VEGFR-2 inhibitors.

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

Derivatives incorporating the piperidine moiety have been evaluated for their antimicrobial properties against a range of pathogens.

Antibacterial Activity: A series of N-methyl-4-piperidone-derived monoketone curcuminoids (MKCs) were synthesized and tested against cariogenic bacteria. mdpi.com While none of the compounds were active against Enterococcus faecalis, some derivatives displayed moderate activity against other strains. mdpi.com Compounds 1 (R = H), 10 (R = 3,4,5-OMe), and 13 (R = 3-F) showed activity against Streptococcus mutans, Streptococcus salivarius, Lactobacillus paracasei, Streptococcus mitis, and Streptococcus sanguinis with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 500 µg/mL. mdpi.com The presence of the N-methyl-4-piperidone ring was noted to enhance antibacterial activity compared to acetone-derived counterparts. mdpi.com

In another study, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated against bacterial pathogens affecting tomato plants. nih.gov Several compounds, including 8b, 8d, 8g, 8h, 8i, and 8j , demonstrated significant antimicrobial activity, in some cases comparable or superior to the standard drug chloramphenicol. nih.gov The nature of the substituents on both the benzhydryl and sulfonamide rings was found to influence the antibacterial efficacy. nih.gov

Antifungal Activity: The same 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were also tested against fungal plant pathogens, Alternaria solani and Fusarium solani. nih.gov Compounds 8b, 8d, 8g, 8h, 8i, and 8j showed potent activity against these fungi, with efficacy comparable to the standard fungicide mancozeb. nih.gov In contrast, the N-methyl-4-piperidone-derived MKCs displayed no antifungal activity against Candida albicans and C. krusei at concentrations up to 100 μg/mL. mdpi.com

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Target Organisms | Active Compounds | Notable Results (MIC) |

|---|---|---|---|

| N-methyl-4-piperidone-derived MKCs | Cariogenic Bacteria (S. mutans, S. salivarus, etc.) | 1, 10, 13 | 250-500 µg/mL |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidines | Plant Pathogenic Bacteria & Fungi | 8b, 8d, 8g, 8h, 8i, 8j | Potent activity compared to standards |

Antiproliferative Activity against Cancer Cell Lines

The piperidine scaffold is a key feature in many compounds investigated for their anticancer potential.

A series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines using an MTT assay. researchgate.net Among the tested compounds, 7b and 7g were particularly effective, showing 90% growth inhibition on T-47D (breast), HeLa (cervical), and MCF-7 (breast) cancer cells, and 80% growth inhibition on HepG2 (liver) cells, with results comparable to the standard drug paclitaxel. researchgate.net

In a different study, N-(2-mercaptobenzenesulfonyl)guanidine derivatives modified with a piperidine residue showed moderate antiproliferative effects, with IC50 values around 40 μM against HCT-116 (colon), MCF-7, and HeLa cell lines. sciforum.net In contrast, derivatives containing a 4-methylpiperazine ring in the same series demonstrated more potent activity. sciforum.net

Furthermore, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were developed as PI3Kδ inhibitors, a target for cancer therapy. nih.gov Compounds A5 and A8 were identified as highly potent PI3Kδ inhibitors with IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov They also exhibited selective anti-proliferative activity against the SU-DHL-6 lymphoma cell line, with IC50 values of 0.16 μM and 0.12 μM. nih.gov

Novel 1-benzhydrylpiperazine (B193184) derivatives with variations at the N-terminal of the piperazine (B1678402) ring were also synthesized and showed interesting growth inhibitory effects against MCF-7, HepG-2, HeLa, and HT-29 (colon) cancer cell lines. nih.gov

Table 3: Antiproliferative Activity of Piperidine Derivatives against Various Cancer Cell Lines

| Compound Series | Cancer Cell Lines | Most Potent Compounds | IC50 / % Inhibition |

|---|---|---|---|

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinolines | T-47D, HeLa, MCF-7, HepG2 | 7b, 7g | 80-90% growth inhibition |

| N-(2-mercaptobenzenesulfonyl)guanidines | HCT-116, MCF-7, HeLa | Piperidine derivatives | ~40 µM |

| 4-(piperid-3-yl)amino 6-pyridylquinazolines | SU-DHL-6 | A5, A8 | 0.16 µM, 0.12 µM |

| 1-benzhydrylpiperazine derivatives | MCF-7, HepG2, HeLa, HT-29 | Four compounds | Interesting growth inhibition |

Antiviral Properties (e.g., HIV-1 Entry Inhibition)

Derivatives containing piperidine and related piperazine structures have been investigated as inhibitors of Human Immunodeficiency Virus Type-1 (HIV-1). The mechanism of action often involves blocking the entry of the virus into host cells.

One area of focus has been the development of small-molecule CD4-mimetics that target the Phe43 cavity of the viral envelope glycoprotein (B1211001) gp120. nih.gov A series of analogs based on the NBD-14136 structure were synthesized, leading to the identification of NBD-14273 as a potent inhibitor. This compound showed improved antiviral activity and a better selectivity index against HIV-1HXB2 compared to its parent compound. nih.gov When tested against a panel of 50 HIV-1 Env-pseudotyped viruses, NBD-14273 demonstrated an approximately 3-fold improvement in both antiviral potency and selectivity index over NBD-14136. nih.gov

Piperidinylpyrimidine derivatives have also been evaluated for their ability to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR). nih.gov Certain compounds in this series were found to inhibit the activation of HIV-1 LTR-directed gene expression. Structure-activity relationship studies indicated that a 3,4-methylenedioxybenzoyl group on the piperidine nitrogen and a lipophilic substitution on the pyrimidine (B1678525) ring were important for this inhibitory activity. nih.gov Some of these compounds also inhibited HIV-1 LTR transactivation induced by the viral protein Tat, suggesting they could serve as potential AIDS therapeutics. nih.gov

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Research into piperidine and piperazine derivatives has shown promise in this area.

A series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives containing a piperazine moiety were synthesized and evaluated against Leishmania parasites. nih.gov Several of these analogs displayed potent activity against L. donovani promastigotes, with compounds 7b, 7c, 7f, 7g, 7i, 7j, 7m, and 7o showing IC50 values ranging from 3.10 to 15.55 μM, which were more potent than the standard drugs miltefosine (B1683995) and pentamidine. nih.gov Furthermore, compounds 7g (IC50 = 8.80 μM) and 7i (IC50 = 7.50 μM) showed significant inhibition of L. donovani amastigotes, the clinically relevant form of the parasite. nih.gov

In an older study, the 8-quinolinamine derivative, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b) , was found to be highly effective against Leishmania donovani infections in hamsters. nih.gov Efforts to create more potent and less toxic analogs led to the synthesis of a series of related compounds, with the 2-hydroxypropyl analogue (2f ) showing a modest increase in potency. nih.gov

Table 4: Anti-leishmanial Activity of Piperazine-Containing Derivatives

| Compound Series | Parasite Species | Form | Most Potent Compounds | IC50 (µM) |

|---|---|---|---|---|

| 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indoles | L. donovani | Promastigote | 7m | 3.10 |

| Promastigote | 7o | 4.85 | ||

| Promastigote | 7f | 7.00 | ||

| Promastigote | 7c | 7.70 | ||

| L. donovani | Amastigote | 7i | 7.50 | |

| Amastigote | 7g | 8.80 |

Cellular Assay Methodologies

Cell Culture Models for Biological Evaluation

The biological evaluation of this compound derivatives relies on a variety of established cell culture models to assess their activity and mechanism of action across different therapeutic areas.

For CFTR potentiator activity , specialized cell lines such as the CF bronchial epithelial (CFBE) cell line are employed. nih.gov These cells can be engineered to express specific CFTR mutations, like R334W-CFTR, allowing for the screening and validation of potential potentiator compounds. nih.gov Furthermore, patient-derived intestinal organoids are utilized as a more physiologically relevant model to confirm the efficacy of compounds identified in primary screens. nih.gov

In the context of antiproliferative activity , a wide range of human cancer cell lines are used. These include:

MCF-7 and T-47D (breast carcinoma) researchgate.netsciforum.netnih.gov

HeLa (cervical carcinoma) researchgate.netsciforum.netnih.gov

HepG-2 (hepatocellular carcinoma) researchgate.netnih.gov

HT-29 (colon carcinoma) nih.gov

HCT-116 (colon carcinoma) sciforum.net

SU-DHL-6 (B-cell lymphoma) nih.gov

AGS (gastric adenocarcinoma) mdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to evaluate cell viability and the growth inhibitory effects of the compounds on these cell lines. researchgate.netnih.gov

For antiviral investigations , particularly for HIV-1, cell lines such as Jurkat cells (an immortalized line of human T lymphocytes) are used to study the inhibition of HIV-1 LTR activation. nih.gov To assess entry inhibition, assays often utilize HIV-1 Env-pseudotyped viruses in conjunction with appropriate host cells. nih.gov

The anti-leishmanial activity is evaluated using cultures of the Leishmania parasite itself, specifically the promastigote (insect stage) and amastigote (mammalian stage) forms of species like L. donovani and L. amazonensis. nih.govscielo.br

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Systematic Elucidation of Structural Determinants for Biological Activity

The benzoic acid moiety is a key feature, and its electronic and steric properties can be modulated by introducing various substituents. While direct studies on a wide range of substituted analogs of 3-Methyl-4-piperidin-1-ylbenzoic acid are limited, general principles of medicinal chemistry suggest that the nature and position of substituents on the aromatic ring can significantly impact efficacy and selectivity.

For instance, studies on related benzoic acid derivatives have shown that electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) can alter the pKa of the carboxylic acid group, which in turn can influence binding affinity to a biological target through changes in ionization state and hydrogen bonding capacity. The position of these substituents (ortho, meta, or para to the carboxylic acid) is also critical. In related series of compounds, such as diphenylamine-based retinoids, the position of a methyl group on the benzoic acid ring was found to be a determinant of agonist versus antagonist activity. nih.gov

A hypothetical exploration of substituents on the benzoic acid ring of This compound might involve the variations shown in the table below. The predicted impact is based on general SAR principles observed in similar scaffolds.

| Substituent at C5 | Predicted Impact on Activity | Rationale |

| -NO₂ (Nitro) | Potentially increased potency | Electron-withdrawing, may enhance binding through specific interactions. |

| -NH₂ (Amino) | May alter selectivity | Electron-donating, introduces a new hydrogen bond donor. |

| -Cl (Chloro) | Could improve pharmacokinetic properties | Halogen bonds can enhance binding affinity. |

| -OCH₃ (Methoxy) | May increase metabolic stability | Can block sites of metabolism. |

This table is illustrative and based on general principles, not on direct experimental data for this compound.

Research on other piperidine-containing compounds has demonstrated that the orientation of substituents on the piperidine (B6355638) ring can dramatically affect potency and selectivity. For example, in a series of CCR5 receptor antagonists, the introduction of a hydroxyl group at the 4-position of the piperidine ring led to a significant improvement in potency. nih.gov The stereochemistry of these substituents is also a key factor.

For This compound , the piperidine ring is directly attached to the benzoic acid. Its conformational flexibility will dictate the spatial presentation of the rest of the molecule to its biological target.

The presence of a methyl group at the 3-position of the benzoic acid ring is a defining feature of this compound. The "magic methyl" effect, where the addition of a methyl group can dramatically improve potency, is a well-documented phenomenon in medicinal chemistry. This effect can arise from several factors, including improved metabolic stability by blocking a site of metabolism, or by inducing a conformational change that is more favorable for binding to the target.

The following table summarizes the potential roles of the methyl group in This compound .

| Feature | Potential Implication |

| Positional Isomerism | Moving the methyl group to the 2, 5, or 6-position would likely alter the compound's activity and selectivity profile. |

| Stereochemistry | Not applicable for the methyl group on the benzene (B151609) ring, but crucial if substituents were on the piperidine ring. |

| Conformational Control | The ortho-methyl group likely restricts the rotation around the C-N bond, pre-organizing the molecule for binding. |

In This compound , the linker can be considered the direct bond between the piperidine nitrogen and the benzoic acid ring. The nature of this linkage is fundamental to the molecule's structure. Altering this linker, for instance by introducing a methylene (B1212753) bridge (-CH₂-) or an amide bond (-C(O)NH-), would create a new series of compounds with different spatial arrangements and hydrogen bonding capabilities.

While no direct studies on linker modifications for This compound are available, research on other compound series highlights the importance of the linker. For example, in a series of 5-HT4 receptor agonists, modifying the linker between two cyclic moieties was a key strategy in optimizing activity. nih.gov

Mechanistic Investigations of this compound Action

Understanding the mechanism of action at a molecular level is a critical step in drug development. This involves identifying the specific biological macromolecules with which the compound interacts to produce its effect.

To date, the specific molecular target(s) of This compound have not been definitively identified in publicly available scientific literature. The process of target identification and validation typically involves a combination of computational and experimental approaches.

Hypothetical Molecular Targets and Rationale:

Given the structural features of This compound , several classes of proteins could be considered as potential targets.

| Potential Target Class | Rationale |

| G-Protein Coupled Receptors (GPCRs) | The piperidine moiety is a common feature in many GPCR ligands. The overall scaffold could mimic endogenous ligands for receptors such as chemokine or serotonin (B10506) receptors. |

| Enzymes (e.g., Kinases, Proteases) | The benzoic acid group could interact with the active site of various enzymes, potentially acting as a competitive inhibitor. |

| Ion Channels | Substituted piperidines are known to modulate the activity of various ion channels. |

| Nuclear Receptors | The aromatic and carboxylic acid features could allow for interaction with the ligand-binding domains of nuclear receptors. |

Molecular docking studies on similar structures, such as 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives, have been used to predict binding modes to targets like the HIV-1 gp41 protein, suggesting that the benzoic acid moiety can form key interactions within a binding site. Similar computational approaches could be applied to This compound to generate hypotheses about its potential molecular targets, which would then require experimental validation.

Delineation of Downstream Signaling Pathways

While direct studies delineating the downstream signaling pathways specifically modulated by this compound are not extensively available in the public domain, its role as a key intermediate in the synthesis of potent inhibitors allows for an inferred understanding. This compound is a crucial building block for molecules targeting enzymes such as factor Xa. nih.gov The final compounds, which incorporate this moiety, function as anticoagulants by inhibiting factor Xa, a critical component of the blood coagulation cascade. The inhibition of factor Xa leads to the downstream effect of preventing the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin (B1330869) clots.

Furthermore, derivatives of this benzoic acid have been incorporated into oxadiazole-based compounds, which are being investigated for a range of biological activities, including as anti-bacterial and anti-inflammatory agents. nih.govnih.govmdpi.com The mechanism of action for these larger molecules involves the modulation of specific cellular pathways, though the precise contribution of the this compound fragment to these downstream effects is a subject for further detailed investigation.

Quantitative Analysis of Ligand-Receptor Interactions

Quantitative analysis of the interactions between this compound and specific receptors is not extensively documented. The primary utility of this compound is as a precursor in multi-step syntheses. However, studies on the final products provide insight into the nature of these interactions. For instance, in factor Xa inhibitors, the benzoic acid portion of the molecule often forms crucial electrostatic interactions with key residues in the active site of the enzyme. nih.gov The potency of these inhibitors is frequently quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

The following table presents hypothetical quantitative data for a series of factor Xa inhibitors derived from this compound, illustrating how modifications to the core structure can influence inhibitory activity.

| Compound ID | Modification on Piperidine Ring | Factor Xa IC50 (nM) |

| 1a | None | 150 |

| 1b | 4-hydroxy | 75 |

| 1c | 4,4-difluoro | 50 |

| 1d | 3-methyl | 120 |

This table is illustrative and based on general principles of medicinal chemistry.

Computational Chemistry Approaches in SAR and Mechanistic Studies

Computational chemistry provides powerful tools to understand the structure-activity relationships and mechanisms of action of drug candidates at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies have been instrumental in understanding their binding to target proteins like factor Xa. These simulations reveal that the benzoic acid group often anchors the ligand in the S1 pocket of factor Xa through hydrogen bonding and electrostatic interactions with key amino acid residues. The piperidine ring typically occupies a hydrophobic pocket, and the methyl group can provide additional van der Waals contacts, enhancing binding affinity.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netresearchgate.net For this compound and its derivatives, DFT can be employed to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. nih.gov These calculations can also be used to determine the electrostatic potential surface, which helps in understanding how the molecule will interact with its biological target. researchgate.net

The table below shows hypothetical HOMO and LUMO energies for this compound and a derivative, illustrating the effect of substitution on electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -5.8 | -1.2 | 4.6 |

| A fluorinated derivative | -6.1 | -1.5 | 4.6 |

This table is for illustrative purposes.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model can be developed based on the structure of known active compounds containing the this compound scaffold. nih.gov This model can then be used to virtually screen large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new lead compounds for further development.

Broader Academic and Research Implications of 3 Methyl 4 Piperidin 1 Ylbenzoic Acid Studies

Contributions to Rational Drug Design Principles

The study of piperidine-containing compounds has significantly contributed to the principles of rational drug design. The piperidine (B6355638) ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural alkaloids with biological activity. nih.gov

Detailed research findings on analogs of 3-Methyl-4-piperidin-1-ylbenzoic acid illustrate their role in structure-activity relationship (SAR) studies, a cornerstone of rational drug design. For instance, the synthesis and biological evaluation of a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents demonstrated how specific substitutions on the piperidine ring influence their efficacy against various cancer cell lines. nih.gov Molecular docking studies of these compounds have further elucidated their binding modes with target proteins, providing a rational basis for the design of more potent and selective inhibitors. nih.gov

Similarly, research on 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives as selective GlyT1 inhibitors showcases the iterative process of lead optimization in drug discovery. bldpharm.com By systematically modifying the substituents on the piperidine and benzoic acid moieties, researchers can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.

Advancements in Chemical Biology through Targeted Compound Synthesis

The synthesis of targeted compounds, including analogs of this compound, has been instrumental in advancing the field of chemical biology. These synthetic molecules serve as chemical probes to investigate complex biological processes and to identify novel therapeutic targets.

A notable example is the development of 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP), a synthetic analog of curcumin. justia.com This compound has been shown to have potent immunosuppressive effects, and its use in in-vivo studies has helped to dissect the cellular and humoral immune responses. justia.com By observing the effects of BBP on neutrophil migration, lymphocyte proliferation, and cytokine secretion, researchers have gained deeper insights into the mechanisms of immunoregulation. justia.com

Furthermore, the synthesis of various piperidin-4-one derivatives has led to the discovery of new antimicrobial agents. scbt.com The screening of these compounds against different bacterial and fungal strains has not only provided potential new leads for anti-infective therapies but has also contributed to our understanding of the structural requirements for antimicrobial activity. scbt.com

Opportunities for Interdisciplinary Research Collaborations

The study of complex molecules like this compound and its analogs naturally fosters interdisciplinary research collaborations. The journey from compound synthesis to potential clinical application requires the expertise of organic chemists, medicinal chemists, pharmacologists, biochemists, and computational scientists.

The synthesis of these compounds often involves multi-step reaction sequences, requiring the skills of synthetic organic chemists. biomedpharmajournal.orgchemicalbook.com Once synthesized, medicinal chemists can work on creating libraries of related compounds to explore the structure-activity relationships. researchgate.net Pharmacologists and biochemists are then needed to evaluate the biological activities of these compounds through in-vitro and in-vivo assays. nih.govjustia.com

Computational chemists play a crucial role in this collaborative effort by using molecular modeling and docking studies to predict the binding of these compounds to their biological targets and to rationalize their observed activities. nih.gov This synergy between different scientific disciplines is essential for accelerating the pace of drug discovery and for translating basic research findings into tangible therapeutic benefits.

Future Research Directions and Unexplored Therapeutic Potentials for Analogous Structures

The diverse biological activities exhibited by analogs of this compound open up numerous avenues for future research and suggest a wide range of unexplored therapeutic potentials.

The demonstrated anti-cancer properties of some piperidin-4-one derivatives warrant further investigation. nih.gov Future studies could focus on optimizing the lead compounds to improve their potency and selectivity, as well as on exploring their efficacy in combination with other anti-cancer agents. The development of derivatives of 4-(1H-triazol-1-yl)benzoic acid with antioxidant properties also points towards their potential use in diseases associated with oxidative stress. mdpi.com

Moreover, the discovery of a potent dopamine (B1211576) reuptake inhibitor, 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, for the potential treatment of cocaine addiction highlights the potential of this class of compounds in addressing neurological and psychiatric disorders. wikipedia.org Future research could explore the synthesis and evaluation of novel analogs for other central nervous system targets.

The development of novel c-Myc inhibitors based on a benzimidazole (B57391) scaffold containing a piperidine moiety for the treatment of lung cancer further underscores the therapeutic promise of these structures. researchgate.net The significant tumor growth inhibition observed in preclinical models suggests that further exploration of similar compounds is a promising area of research. researchgate.net

Q & A

Q. How do reaction mechanisms differ between carboxylation methods (e.g., Kolbe-Schmitt vs. Grignard)?

- Methodology :

- Kolbe-Schmitt : High-pressure CO₂, phenolic intermediates (yields ~60–70%).

- Grignard : Quenching with dry ice, lower yields (~40%) but milder conditions. Characterize intermediates via IR and GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.